4,4,5,5-Tetradeuterio-3-[(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one
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Overview
Description
4,4,5,5-Tetradeuterio-3-[(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one is a compound of interest in various fields of scientific research due to its unique structural properties. This compound features a deuterium-labeled oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms. The presence of deuterium atoms, which are isotopes of hydrogen, can significantly influence the compound’s physical and chemical properties, making it valuable for studies in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetradeuterio-3-[(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one typically involves multiple steps, starting with the preparation of the oxazolidinone ring and subsequent introduction of the deuterium atoms and the nitrophenyl group. One common method involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of Deuterium Atoms: Deuterium can be introduced through deuterium exchange reactions, where hydrogen atoms in the oxazolidinone ring are replaced with deuterium using deuterated solvents or reagents.
Attachment of the Nitrophenyl Group: This step involves the reaction of the deuterated oxazolidinone with a nitrophenyl compound, often through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetradeuterio-3-[(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
Scientific Research Applications
4,4,5,5-Tetradeuterio-3-[(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a model compound for studying deuterium isotope effects and reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetradeuterio-3-[(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s binding affinity and stability, leading to altered biological activity. The nitrophenyl group can participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetranitro-2H,2′H-3,3′-bipyrazole: An energetic compound with similar nitro groups but different ring structure.
Indole Derivatives: Compounds with similar aromatic structures and biological activities.
Uniqueness
4,4,5,5-Tetradeuterio-3-[(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one is unique due to its deuterium labeling, which provides distinct advantages in studying isotope effects and enhancing stability in biological systems. The combination of the oxazolidinone ring and the nitrophenyl group further distinguishes it from other compounds.
Properties
Molecular Formula |
C10H9N3O4 |
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Molecular Weight |
239.22 g/mol |
IUPAC Name |
4,4,5,5-tetradeuterio-3-[(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H9N3O4/c14-10-12(5-6-17-10)11-7-8-3-1-2-4-9(8)13(15)16/h1-4,7H,5-6H2/i5D2,6D2 |
InChI Key |
OHYXOGZWSSNLON-NZLXMSDQSA-N |
Isomeric SMILES |
[2H]C1(C(OC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-])([2H])[2H])[2H] |
Canonical SMILES |
C1COC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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